molecular formula C21H36O7SSi B14183493 2-Oxo-2-phenylethyl 7-(triethoxysilyl)heptane-1-sulfonate CAS No. 923294-14-8

2-Oxo-2-phenylethyl 7-(triethoxysilyl)heptane-1-sulfonate

Katalognummer: B14183493
CAS-Nummer: 923294-14-8
Molekulargewicht: 460.7 g/mol
InChI-Schlüssel: XJEDQKFKOLAAJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Oxo-2-phenylethyl 7-(triethoxysilyl)heptane-1-sulfonate is a complex organic compound with a unique structure that combines a phenyl group, a sulfonate group, and a triethoxysilyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl 7-(triethoxysilyl)heptane-1-sulfonate typically involves multiple steps. One common method involves the reaction of 2-oxo-2-phenylethyl bromide with 7-(triethoxysilyl)heptane-1-sulfonic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

2-Oxo-2-phenylethyl 7-(triethoxysilyl)heptane-1-sulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl group can yield phenolic compounds, while reduction of the carbonyl group can produce alcohols .

Wissenschaftliche Forschungsanwendungen

2-Oxo-2-phenylethyl 7-(triethoxysilyl)heptane-1-sulfonate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Oxo-2-phenylethyl 7-(triethoxysilyl)heptane-1-sulfonate involves its interaction with various molecular targets. The sulfonate group can interact with proteins and enzymes, potentially inhibiting their activity. The triethoxysilyl group can undergo hydrolysis to form silanols, which can further react with other molecules, leading to cross-linking and polymerization .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Oxo-2-phenylethyl 7-(triethoxysilyl)heptane-1-sulfonate is unique due to the presence of the triethoxysilyl group, which imparts unique reactivity and potential for cross-linking and polymerization. This makes it particularly useful in industrial applications where such properties are desirable .

Eigenschaften

CAS-Nummer

923294-14-8

Molekularformel

C21H36O7SSi

Molekulargewicht

460.7 g/mol

IUPAC-Name

phenacyl 7-triethoxysilylheptane-1-sulfonate

InChI

InChI=1S/C21H36O7SSi/c1-4-26-30(27-5-2,28-6-3)18-14-9-7-8-13-17-29(23,24)25-19-21(22)20-15-11-10-12-16-20/h10-12,15-16H,4-9,13-14,17-19H2,1-3H3

InChI-Schlüssel

XJEDQKFKOLAAJT-UHFFFAOYSA-N

Kanonische SMILES

CCO[Si](CCCCCCCS(=O)(=O)OCC(=O)C1=CC=CC=C1)(OCC)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.